N-Benzyl-3-pyrrolidinamine 2HCl
Overview
Description
N-Benzyl-3-pyrrolidinamine 2HCl is a chemical compound with the molecular formula C11H16N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-pyrrolidinamine typically involves the reaction of benzylamine with pyrrolidine under controlled conditions. One common method includes the following steps:
Synthesis of 3-benzylamine ethyl propionate: Benzylamine is added to a reactor with mechanical stirring. Acrylic acid ethyl ester is then added dropwise while maintaining the temperature between 30-40°C.
Formation of N-benzyl-3-pyrrolidinamine: The intermediate product is further reacted under specific conditions to yield N-Benzyl-3-pyrrolidinamine.
Industrial Production Methods
Industrial production methods for N-Benzyl-3-pyrrolidinamine 2HCl often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-pyrrolidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: N-Benzyl-3-pyrrolidinamine can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzyl alcohol and pyrrolidinone derivatives.
Reduction: Benzylamine and pyrrolidine derivatives.
Substitution: Various substituted pyrrolidines depending on the substituent used.
Scientific Research Applications
N-Benzyl-3-pyrrolidinamine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-Benzyl-3-pyrrolidinamine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-pyrrolidone: Another derivative of pyrrolidine with similar structural properties.
N-Methylpyrrolidin-2-one: A related compound with different functional groups but similar biological activities.
Pyrrolidinone derivatives: Compounds with a pyrrolidinone core structure, exhibiting diverse biological activities.
Uniqueness
N-Benzyl-3-pyrrolidinamine 2HCl stands out due to its specific benzyl substitution, which imparts unique reactivity and binding properties. This makes it particularly useful in the synthesis of complex organic molecules and in the study of enzyme mechanisms.
Properties
IUPAC Name |
N-benzylpyrrolidin-3-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11;;/h1-5,11-13H,6-9H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQLGIHOISKLOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=CC=CC=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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